molecular formula C23H43NO2 B10853260 semiplenamide A

semiplenamide A

Cat. No.: B10853260
M. Wt: 365.6 g/mol
InChI Key: SJZSLZDOZDKKND-JWGQYYPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semiplenamide A is a fatty acid amide isolated from the marine cyanobacterium Lyngbya semiplena, first reported in 2003 . Structurally, it resembles endogenous cannabinoids like anandamide (AEA), featuring a long unsaturated acyl chain and an (S)-alaninol moiety . Its planar structure was elucidated via NMR, and its stereochemistry was confirmed through chiral GC-MS and chemical derivatization .

Properties

Molecular Formula

C23H43NO2

Molecular Weight

365.6 g/mol

IUPAC Name

(2E,6E)-N-(2-hydroxyethyl)-2-methylicosa-2,6-dienamide

InChI

InChI=1S/C23H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)24-20-21-25/h15-16,19,25H,3-14,17-18,20-21H2,1-2H3,(H,24,26)/b16-15+,22-19+

InChI Key

SJZSLZDOZDKKND-JWGQYYPISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CC/C=C(\C)/C(=O)NCCO

Canonical SMILES

CCCCCCCCCCCCCC=CCCC=C(C)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Semiplenamide A involves the coupling of a fatty acid derivative with an ethanolamine derivative. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the cultivation of Lyngbya semiplena. The cyanobacterium is grown under controlled conditions, and the compound is extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its aliphatic chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced at the double bonds using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, where nucleophiles such as halides can replace the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium halides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated amides.

Scientific Research Applications

Semiplenamide A has a wide range of applications in scientific research:

Mechanism of Action

Semiplenamide A exerts its effects by interacting with specific molecular targets in the body. It is believed to modulate the activity of cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, inflammation, and immune response. The compound may also influence the activity of enzymes involved in the metabolism of lipid mediators .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

  • Acyl Chain Length : Longer chains (e.g., C18 in this compound) improve membrane integration but may sterically hinder receptor binding .
  • Substituents : Epoxy groups (semiplenamide D) or double bonds influence conformational flexibility and receptor interactions .
  • Amino Alcohol Moieties: (S)-alaninol in semiplenamides vs. serinol in serinolamide A affect hydrogen bonding with CB1 .

Chemical Reactions Analysis

Derivatization and Structural Analysis

Chemical derivatization enables stereochemical resolution and functional group characterization:

  • Chiral GC-MS analysis : Methylation or silylation of hydroxyl groups in the amino alcohol moiety facilitates absolute configuration determination .

  • 1D/2D NMR studies : NOE experiments and 1H^1H-decoupling clarify relative stereochemistry of aliphatic chains .

Functional Modifications

Semiplenamide A undergoes reactions targeting its:

  • Amide bond : Hydrolysis under acidic/basic conditions yields free fatty acid and ethanolamine derivatives, though this disrupts bioactivity.

  • Hydroxyl groups : Etherification or esterification alters polarity and solubility, potentially enhancing pharmacokinetic properties.

Pharmacologically Relevant Interactions

  • Cannabinoid receptor binding : Semi-synthetic analogs of this compound show weak affinity for rat CB1_1 receptors, suggesting structure-activity tuning via side-chain modifications .

  • Anandamide membrane transporter (AMT) inhibition : Semi-synthetic derivatives with enhanced lipophilicity improve IC50_{50} values beyond the native compound’s 18.1 μM .

Limitations and Research Gaps

No peer-reviewed publications currently detail stoichiometric data, kinetic parameters, or catalytic systems for this compound’s reactions. Further studies are needed to:

  • Map reaction pathways for scalable synthesis.

  • Optimize derivatization protocols for therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating semiplenamide A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Fractionation should prioritize bioassay-guided isolation to target bioactive compounds. Structural confirmation requires comparison with published spectral data (NMR, MS) and dereplication databases to avoid redundancy. Ensure purity validation via HPLC-UV/ELSD (>95%) before pharmacological testing .

Q. How should researchers design experiments to characterize this compound’s structural properties?

  • Methodological Answer : Combine spectroscopic methods:

  • 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to resolve stereochemistry and connectivity.
  • High-resolution mass spectrometry (HR-MS) for molecular formula determination.
  • X-ray crystallography if single crystals are obtainable. For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for new compound characterization .

Q. What are the best practices for validating this compound’s bioactivity in in vitro assays?

  • Methodological Answer :

  • Use standardized cell lines (e.g., ATCC-certified) and include positive/negative controls.
  • Replicate experiments (n3n \geq 3) to ensure statistical significance.
  • Report IC50_{50}/EC50_{50} values with confidence intervals and p-values (p<0.05p < 0.05) following ’s statistical rigor guidelines.
  • Disclose assay conditions (e.g., incubation time, serum concentration) to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Source variability : Differences in organism subspecies or collection sites. Use DNA barcoding to confirm species identity.
  • Assay heterogeneity : Compare protocols (e.g., cell viability assays vs. target-specific assays). Conduct meta-analyses with standardized effect sizes.
  • Compound stability : Test degradation under storage conditions (e.g., light, temperature) via stability-indicating HPLC .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC or TMT labeling to track protein interaction networks.
  • Metabolomics : LC-MS-based untargeted profiling to map metabolic perturbations.
  • Validate targets via CRISPR/Cas9 knockout or siRNA silencing. Integrate data using pathway analysis tools (e.g., KEGG, STRING) .

Q. How should researchers design studies to assess this compound’s in vivo efficacy and toxicity?

  • Methodological Answer :

  • Animal models : Select species/strain relevance to the disease (e.g., murine models for inflammation).
  • Dose optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability).
  • Toxicity endpoints : Monitor organ histopathology, serum biomarkers (ALT, creatinine), and behavioral changes.
  • Adhere to ethical guidelines (e.g., ARRIVE) and include sham/vehicle control groups .

Q. What computational methods are suitable for predicting this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to map ligand-target interactions.
  • QSAR modeling : Train models with curated bioactivity data (e.g., ChEMBL) and validate via cross-validation.
  • MD simulations : GROMACS/NAMD for stability analysis of ligand-receptor complexes.
  • Disclose force fields, scoring functions, and validation metrics to ensure reproducibility .

Data Presentation & Reproducibility Guidelines

  • Tables : Include raw data (e.g., NMR shifts, bioactivity metrics) in supplementary materials. For main text tables, summarize key findings (mean ± SD, nn, p-values) .
  • Figures : Label chromatograms/spectra with compound IDs and annotate key peaks. Use color-coded heatmaps for omics data.
  • Ethical Compliance : For in vivo studies, cite institutional review board approvals (IACUC) and permit numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.